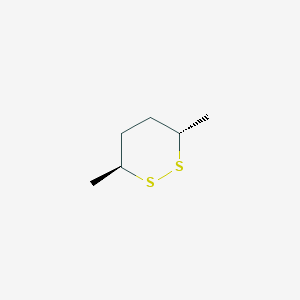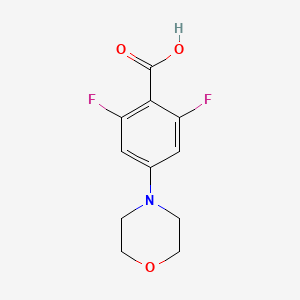
2,6-Difluoro-4-morpholinobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluoro-4-morpholinobenzoic acid is an organic compound with the molecular formula C11H11F2NO3 and a molecular weight of 243.21 g/mol . This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the benzene ring, and a morpholine group at the 4 position. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 2,6-Difluoro-4-morpholinobenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,6-difluorobenzoic acid with morpholine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,6-Difluoro-4-morpholinobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Difluoro-4-morpholinobenzoic acid has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and interactions, especially those involving fluorinated compounds.
Wirkmechanismus
The mechanism of action of 2,6-Difluoro-4-morpholinobenzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical reactions. The morpholine group can interact with biological molecules, potentially affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2,6-Difluoro-4-morpholinobenzoic acid can be compared with other similar compounds, such as:
2,6-Difluoro-4-methoxyphenylboronic acid: This compound has a methoxy group instead of a morpholine group and is used in similar coupling reactions.
2,6-Difluoro-4-methoxybenzeneboronic acid: Another similar compound with a methoxy group, used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholine group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H11F2NO3 |
|---|---|
Molekulargewicht |
243.21 g/mol |
IUPAC-Name |
2,6-difluoro-4-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C11H11F2NO3/c12-8-5-7(14-1-3-17-4-2-14)6-9(13)10(8)11(15)16/h5-6H,1-4H2,(H,15,16) |
InChI-Schlüssel |
GOJCALJLEKOUCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC(=C(C(=C2)F)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


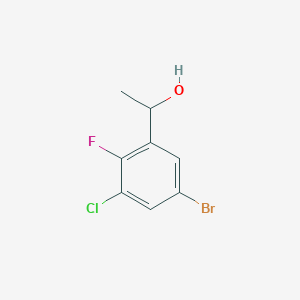
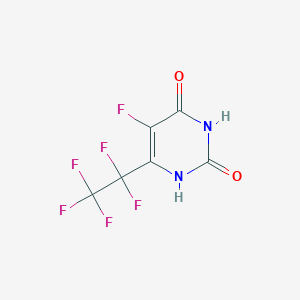
![[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B14755498.png)
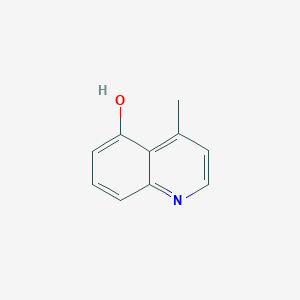




![5H-Pyrido[3,2-a]carbazole](/img/structure/B14755534.png)
![1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14755537.png)

![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14755545.png)
